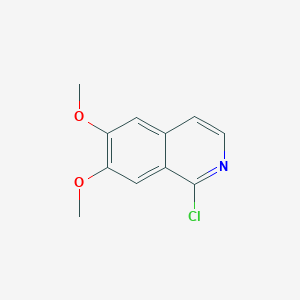

1-Chloro-6,7-dimethoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDYPSDYGHVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442904 | |

| Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21560-29-2 | |

| Record name | 1-Chloro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-6,7-dimethoxyisoquinoline

Introduction

1-Chloro-6,7-dimethoxyisoquinoline is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a multitude of pharmacologically active molecules and natural product analogs. Its structural motif is a cornerstone in medicinal chemistry, particularly in the development of therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Isoquinoline Core

The synthesis of the 6,7-dimethoxyisoquinoline framework is most effectively achieved through established name reactions that construct the heterocyclic ring system. The choice of starting material is intrinsically linked to the chosen synthetic strategy. The two most prevalent and robust methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. A third, the Pomeranz-Fritsch reaction, also offers a viable, albeit sometimes less direct, route.

Primary Synthetic Pathway: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, favored for its reliability and efficiency in forming the 3,4-dihydroisoquinoline intermediate, which can then be aromatized and subsequently chlorinated. This pathway typically commences from homoveratrylamine (3,4-dimethoxyphenethylamine), a readily available starting material.

Starting Material: Homoveratrylamine (3,4-Dimethoxyphenethylamine)

Homoveratrylamine is the key building block for the Bischler-Napieralski approach. It can be sourced commercially or synthesized from veratraldehyde.[1][2]

Synthetic Workflow via Bischler-Napieralski Reaction

Caption: Synthetic workflow for this compound via the Bischler-Napieralski reaction.

Experimental Protocols

Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)acetamide

This initial step involves the acylation of homoveratrylamine to form the corresponding amide, a necessary precursor for the subsequent cyclization.

-

Protocol:

-

Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.[3]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.[3]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure N-(3,4-dimethoxyphenethyl)acetamide.[4]

-

Step 2: Bischler-Napieralski Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This key ring-forming reaction is an intramolecular electrophilic aromatic substitution.[5][6]

-

Protocol:

-

To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in a suitable solvent such as anhydrous toluene or acetonitrile, add phosphorus oxychloride (POCl₃) (2-3 equivalents) at 0°C.[7][8]

-

After the addition, heat the reaction mixture to reflux for 2-4 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution to precipitate the crude product.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,4-dihydroisoquinoline derivative.

-

Step 3: Aromatization to 6,7-Dimethoxy-1-methylisoquinoline

The dihydroisoquinoline intermediate is aromatized to the more stable isoquinoline.

-

Protocol:

-

Dissolve the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or decalin.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6,7-dimethoxy-1-methylisoquinoline.

-

Step 4: Conversion to 6,7-Dimethoxyisoquinolin-1(2H)-one

The methyl group at the 1-position is often replaced with a hydroxyl group to facilitate the final chlorination step. This can be achieved through various oxidative methods. A more direct route involves starting with a different acylating agent in Step 1 to introduce a group that can be readily converted to a hydroxyl group. However, a common alternative is the direct synthesis of the isoquinolinone.

Alternative Route to 6,7-Dimethoxyisoquinolin-1(2H)-one:

A more direct synthesis of the isoquinolinone precursor avoids the C1-methyl intermediate. This involves the cyclization of an N-acyl derivative of homoveratrylamine where the acyl group is designed to form the C1-carbonyl directly.

Step 5: Chlorination to this compound

The final step is the conversion of the isoquinolin-1-one to the target 1-chloro derivative.

-

Protocol:

-

Treat 6,7-dimethoxyisoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10] The reaction is often carried out neat or in a high-boiling inert solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.[10]

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Quench the residue by cautiously adding it to ice-water.

-

Extract the product with an organic solvent, wash with a basic solution to neutralize any remaining acid, and then with brine.

-

Dry the organic layer, filter, and concentrate to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

-

| Reaction Step | Starting Material | Key Reagents | Typical Yield | Reference |

| Acetylation | Homoveratrylamine | Acetic anhydride, Triethylamine | >95% | [3] |

| Bischler-Napieralski Cyclization | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | 70-90% | [7][8] |

| Chlorination | 6,7-Dimethoxyisoquinolin-1(2H)-one | POCl₃ | ~80% | [10] |

Alternative Synthetic Pathway: The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an alternative route to a tetrahydroisoquinoline core, which can then be aromatized. This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure.[11][12]

Starting Materials: Homoveratrylamine and an Aldehyde

Homoveratrylamine remains the key precursor, which is reacted with an appropriate carbonyl compound.

Synthetic Workflow via Pictet-Spengler Reaction

Caption: Synthetic workflow for this compound via the Pictet-Spengler reaction.

Experimental Protocol (General)

-

Pictet-Spengler Condensation: Homoveratrylamine is reacted with an aldehyde (e.g., formaldehyde or its equivalent) in the presence of an acid catalyst (e.g., HCl, trifluoroacetic acid) to form the 1,2,3,4-tetrahydroisoquinoline.[13][14]

-

Aromatization: The resulting tetrahydroisoquinoline is dehydrogenated, often using a palladium catalyst at high temperatures, to yield 6,7-dimethoxyisoquinoline.

-

N-Oxidation and Chlorination: The 6,7-dimethoxyisoquinoline can be converted to its N-oxide, which is then chlorinated at the 1-position using a reagent like POCl₃.[15]

Alternative Synthetic Pathway: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[16][17][18]

Starting Materials: Veratraldehyde and Aminoacetaldehyde Diethyl Acetal

This route begins with veratraldehyde (3,4-dimethoxybenzaldehyde).[1]

Synthetic Workflow via Pomeranz-Fritsch Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. Homoveratrylamine Manufacturer & Exporter in India [adroitpharmachem.com]

- 3. N-(3,4-DIMETHOXYPHENETHYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. KR820001614B1 - Process for the preparation of n-phenethyl acetamide - Google Patents [patents.google.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 16. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 18. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to 1-Chloro-6,7-dimethoxyisoquinoline: Properties, Spectra, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] The strategic introduction of substituents, such as chloro and methoxy groups, onto the isoquinoline ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[1] This makes 1-Chloro-6,7-dimethoxyisoquinoline a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and synthetic applications, offering field-proven insights for its effective utilization in research and drug development.

Core Chemical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2] |

| Molecular Weight | 223.66 g/mol | [2] |

| CAS Number | 21560-29-2 | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [3] |

| Storage | Store at 2-8°C under an inert gas. | [2] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is most commonly achieved through a robust two-step sequence involving the formation of a key isoquinolone intermediate followed by a chlorination reaction.[1]

Step 1: Synthesis of 6,7-dimethoxy-1(2H)-isoquinolone via Bischler-Napieralski Reaction

The initial and crucial step is the construction of the isoquinoline core. This is efficiently accomplished through a Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide.[1]

Experimental Protocol:

-

Formylation of Homoveratrylamine: To a solution of homoveratrylamine (1 equivalent) in a suitable solvent, an acylating agent such as ethyl formate is added. The mixture is then heated to facilitate the formation of N-(3,4-dimethoxyphenylethyl)-formamide.

-

Cyclization: The N-(3,4-dimethoxyphenylethyl)-formamide is cyclized using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride (POCl₃).[1] The reaction mixture is typically heated to drive the intramolecular electrophilic aromatic substitution.

-

Work-up and Purification: The reaction is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude 3,4-dihydroisoquinoline intermediate. This intermediate is often oxidized in situ or in a subsequent step to the more stable 6,7-dimethoxy-1(2H)-isoquinolone. The crude product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The Bischler-Napieralski reaction is a powerful tool for constructing the 3,4-dihydroisoquinoline ring system. The use of a strong dehydrating agent like POCl₃ is essential to promote the formation of the electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.

Diagram of the Bischler-Napieralski Reaction Workflow:

Caption: Workflow for the synthesis of the isoquinolone intermediate.

Step 2: Chlorination to Yield this compound

The final step involves the conversion of the lactam functionality of the isoquinolone to the corresponding chloro derivative.

Experimental Protocol:

-

Reaction Setup: The dried 6,7-dimethoxy-1(2H)-isoquinolone (1 equivalent) is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The reaction can be accelerated by the addition of a tertiary amine base like N,N-dimethylaniline.[1]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Work-up and Purification: Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate).[1] The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate, or by column chromatography on silica gel.[1]

Causality Behind Experimental Choices: Phosphorus oxychloride is a highly effective reagent for the conversion of lactams to chloro-substituted heterocycles. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Diagram of the Chlorination Workflow:

Caption: Workflow for the chlorination of the isoquinolone intermediate.

Spectral Analysis: A Guide to Structural Elucidation

While direct experimental spectral data for this compound is not widely available in public literature, a comprehensive analysis of its expected spectral characteristics can be inferred from structurally similar compounds and established principles of spectroscopy.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic and methoxy protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 | d | H-5 |

| ~7.4 | s | H-8 |

| ~7.2 | d | H-4 |

| ~7.1 | s | H-5 |

| ~4.0 | s | OCH₃ (C6 or C7) |

| ~3.9 | s | OCH₃ (C6 or C7) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will reveal the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-1 |

| ~152 | C-6, C-7 (C-O) |

| ~142 | C-3 |

| ~137 | C-4a |

| ~122 | C-8a |

| ~120 | C-4 |

| ~105 | C-5 |

| ~103 | C-8 |

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~1600, 1500 | C=C aromatic ring stretch |

| ~1250 | Aryl-O stretch (methoxy) |

| ~800-600 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of chlorine. The molecular ion peak [M]⁺ is expected at m/z 223, with an [M+2]⁺ peak at m/z 225 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Diagram of the Spectroscopic Analysis Workflow:

Caption: Workflow for the spectroscopic characterization of the title compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the chloro substituent at the C-1 position, which is activated towards nucleophilic substitution by the adjacent ring nitrogen. This feature makes it an exceptionally useful intermediate for the synthesis of a diverse range of substituted isoquinolines.

Nucleophilic Aromatic Substitution (SNA_r)

The C-1 chlorine atom is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the facile introduction of diverse functional groups, a key strategy in the generation of compound libraries for drug discovery. For instance, reaction with various anilines can lead to the synthesis of 4-anilinoquinoline derivatives, a scaffold found in numerous kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids allows for the introduction of aryl and heteroaryl groups at the C-1 position.

-

Buchwald-Hartwig Amination: This reaction provides an efficient route to C-N bond formation, enabling the synthesis of a wide range of N-substituted isoquinolines.

Applications in the Synthesis of Bioactive Molecules

The 6,7-dimethoxyisoquinoline core is a privileged scaffold found in many biologically active natural products and synthetic drugs. This compound serves as a key starting material for the synthesis of potent c-Met inhibitors, which are a class of anti-cancer agents.[4] Its ability to undergo a variety of chemical transformations makes it an invaluable tool for medicinal chemists in the development of new therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[2][3]

Conclusion

This compound is a strategically important heterocyclic compound with a rich and versatile chemical profile. Its straightforward synthesis, well-defined spectral characteristics, and diverse reactivity make it an indispensable building block for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in the creation of novel and impactful therapeutic agents.

References

An In-depth Technical Guide to Flurbiprofen (CAS 21560-29-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-fluorobiphenyl-4-yl)propanoic acid, commonly known as Flurbiprofen. As a potent nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen is a critical molecule in both clinical practice and pharmaceutical research.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively work with this compound, from its fundamental properties to its practical applications and handling.

Chemical Identity and Physicochemical Properties

Flurbiprofen is a member of the phenylalkanoic acid derivative family of NSAIDs.[2] It is a chiral compound and is commercially available as a racemic mixture of (+)-S and (-)-R-enantiomers. The S-(+)-enantiomer is primarily responsible for its anti-inflammatory activity.[3]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 21560-29-2 (for racemic) | [4] |

| Synonyms | 2-(2-Fluorobiphenyl-4-yl)propanoic acid, Flurbiprofen, 2-(2-Fluorobiphenyl-4-yl)propionic acid, 3-Fluoro-4-phenylhydratropic acid | [5][6] |

| Molecular Formula | C₁₅H₁₃FO₂ | [1][6] |

| Molecular Weight | 244.26 g/mol | [5][6] |

| Appearance | White powder | [6] |

| Melting Point | 110-114 °C | [5] |

| Purity | Typically ≥98% | [5][6] |

Mechanism of Action: The Prostaglandin Synthesis Pathway

The primary therapeutic effects of Flurbiprofen—analgesic, anti-inflammatory, and antipyretic—are derived from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

-

COX-1 Inhibition: COX-1 is a constitutively expressed enzyme involved in producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[7][8] Inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[8]

-

COX-2 Inhibition: COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][8] By inhibiting COX-2, Flurbiprofen effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[8]

Beyond COX inhibition, research suggests Flurbiprofen may have other mechanisms contributing to its therapeutic profile.[7] It has been shown to affect gene expression, down-regulating pro-inflammatory genes like IL-6 and TNF-α, and has been investigated for its role as a γ-secretase modulator in the context of Alzheimer's disease.[9]

Diagram: Flurbiprofen's Inhibition of the COX Pathway

Caption: Flurbiprofen non-selectively inhibits COX-1 and COX-2 enzymes.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Flurbiprofen is essential for its application in drug development.

-

Absorption: Flurbiprofen is rapidly and almost completely absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours.[7][10] The area under the plasma concentration-time curve (AUC) increases proportionally with the dose.[3][11]

-

Distribution: It is extensively bound to plasma albumin (around 99%).

-

Metabolism: Flurbiprofen is extensively metabolized in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2C9.[12][13] The major metabolite is 4'-hydroxy-flurbiprofen.[12] This is a critical consideration for predicting potential drug-drug interactions. The CPIC Dosing Guideline recommends dose reduction for known CYP2C9 poor metabolizers.[12]

-

Excretion: The metabolites are excreted primarily through the kidneys, with about 20% of the drug eliminated unchanged.[3] The elimination half-life is approximately 3 to 6 hours.[3]

Synthesis and Manufacturing Considerations

Flurbiprofen is a critical Active Pharmaceutical Ingredient (API) and can also serve as an intermediate in the synthesis of other compounds.[1] Various synthetic routes have been developed. One common approach involves the alkylation of 2,4-difluoronitrobenzene with a malonic ester, followed by reduction and a Gomberg-Bachmann reaction with benzene to form the biphenyl structure, and subsequent hydrolysis to yield Flurbiprofen.[14]

Diagram: Simplified Flurbiprofen Synthesis Workflow

Caption: A generalized synthetic pathway for Flurbiprofen.

For drug development and manufacturing, sourcing high-purity Flurbiprofen is paramount, as the consistency of the API directly impacts the efficacy and safety of the final drug product.[1]

Analytical Methodologies: Quality Control and Quantification

A robust analytical method is crucial for quality control and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the determination of Flurbiprofen.

Example HPLC Protocol for Flurbiprofen Quantification

This protocol is a synthesized example based on established methods.[15][16][17] Researchers should validate the method for their specific application and matrix.

Objective: To quantify Flurbiprofen in a sample matrix (e.g., bulk drug or formulation).

1. Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, and PDA detector.[15]

-

Column: Gemini C18 (5 µm; 4.6 mm × 250 mm) or equivalent reverse-phase C18 column.[15]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), typically in a ratio around 60:40 or 50:50 (v/v).[15][17] The pH of the buffer is often adjusted to the acidic range (e.g., pH 3.5 with phosphoric acid).[17]

-

Flow Rate: 1.0 mL/min (isocratic).[15]

-

Detection Wavelength: 247 nm.[15]

-

Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Flurbiprofen reference standard in the mobile phase or a suitable solvent (like acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve over the desired concentration range (e.g., 5-50 µg/mL).[15][16]

-

Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

3. Analysis and Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the Flurbiprofen peak based on its retention time (typically 4-6 minutes under these conditions).[15][17]

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of Flurbiprofen in the samples by interpolating their peak areas from the calibration curve.

Safe Handling, Storage, and Toxicology

As a potent pharmaceutical compound, proper handling of Flurbiprofen is essential to ensure personnel safety and maintain compound integrity.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For handling bulk powder, a NIOSH-approved respirator is recommended to avoid inhalation.[18][19]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood, especially when dealing with fine powders.[18]

-

Exposure Routes: The primary hazards are associated with ingestion, skin contact, and inhalation.[5][20] It can cause skin and serious eye irritation.[5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[18][20]

-

Skin: Wash off immediately with soap and plenty of water.[18]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

For the S-enantiomer, storage at 2-8°C in a dark place is recommended.[21]

Toxicology Summary

-

Acute Toxicity: Flurbiprofen is considered toxic if swallowed.[5]

-

Hepatotoxicity: Like other NSAIDs, Flurbiprofen has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.[13] The mechanism is likely a hypersensitivity reaction to a metabolite.[13]

-

Reproductive Toxicity: Flurbiprofen is listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[22] The FDA recommends avoiding NSAIDs in pregnant women at 20 weeks or later due to the risk of kidney problems in the unborn baby.[2]

Applications in Research and Drug Development

Flurbiprofen's significance extends beyond its clinical use for pain and inflammation.[10]

-

Drug Delivery Systems: It is a model hydrophobic drug used in the development of novel drug delivery systems, such as topical film-forming gels, to enhance bioavailability and reduce systemic side effects.[23]

-

API and Intermediate: It serves as a crucial API for various formulations (tablets, ophthalmic solutions) and as a starting material for the synthesis of new chemical entities.[1][24]

-

Disease Research: Due to its anti-inflammatory properties and other molecular activities, it has been investigated for potential roles in other conditions, including Alzheimer's disease and certain cancers.[8][9]

This guide provides a foundational understanding of Flurbiprofen for the discerning scientist. By appreciating its chemical properties, mechanism of action, and handling requirements, researchers and developers can better leverage this important molecule in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of flurbiprofen and its enantiomers. | Sigma-Aldrich [merckmillipore.com]

- 4. 日本薬局方名称データベース [jpdb.nihs.go.jp]

- 5. 5104-49-4 Cas No. | 2-(2-Fluorobiphenyl-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. 2-(2-Fluorobiphenyl-4-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 7. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 8. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Articles [globalrx.com]

- 11. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 15. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmascholars.com [pharmascholars.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. fishersci.com [fishersci.com]

- 19. 2-FLUOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. fishersci.com [fishersci.com]

- 21. lab-chemicals.com [lab-chemicals.com]

- 22. Flurbiprofen - OEHHA [oehha.ca.gov]

- 23. Formulation and development of flurbiprofen containing film forming gel [wisdomlib.org]

- 24. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Chloro-6,7-dimethoxyisoquinoline: A Technical Guide for Researchers

Introduction: The Strategic Importance of 1-Chloro-6,7-dimethoxyisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1] Derivatives of isoquinoline are integral to the development of therapeutics ranging from anesthetics to antiretrovirals.[2][3] The strategic functionalization of the isoquinoline core is a key tactic in drug discovery, and this compound is a prime example of a versatile synthetic intermediate.

The introduction of specific substituents dramatically modulates the molecule's physicochemical properties.[1] The chloro group at the C-1 position serves as an excellent leaving group, creating a reactive handle for nucleophilic substitution and facilitating the construction of diverse chemical libraries.[3][4] Simultaneously, the electron-donating methoxy groups at the C-6 and C-7 positions influence the electron density of the aromatic system, impacting receptor binding, metabolic stability, and pharmacokinetic profiles.[1][5]

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental choices and interpretative reasoning, ensuring a self-validating approach to characterization for professionals in drug development and organic synthesis.

Caption: Molecular structure of this compound.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Rationale: Before committing resources to extensive NMR analysis, the first step is always to confirm the molecular weight. Mass spectrometry provides a rapid and highly sensitive method to verify that the target molecule has been synthesized. For halogenated compounds, MS is particularly powerful as it reveals a characteristic isotopic pattern that serves as a crucial validation point.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Introduce a small quantity of the solid sample directly into the ion source via a solid probe, or inject a dilute solution (in a volatile organic solvent like methanol or dichloromethane) if using a GC-MS setup.[6]

-

Ionization: Utilize a standard electron ionization energy of 70 eV.[6] This high energy ensures fragmentation, which can provide additional structural clues, although the primary goal is to observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and potential fragments (e.g., m/z 50-300).[6]

-

Data Analysis: Scrutinize the spectrum for the molecular ion peak [M]⁺ and its isotopic partner. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic M+ and M+2 peak pattern with an approximate 3:1 intensity ratio.[6]

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₁H₁₀ClNO₂. The expected monoisotopic mass is 223.04 Da.[7] Mass spectrometry analysis is expected to show a molecular ion [M]⁺ at m/z 223 and an M+2 peak at m/z 225, confirming the presence of a single chlorine atom.[1] Indeed, electrospray ionization (ESI) analysis has confirmed the protonated molecule [M+H]⁺ at m/z 224.0.[8]

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Intensity | Significance |

|---|---|---|---|

| [M]⁺ (with ³⁵Cl) | ~223 | High (100%) | Molecular Ion |

| [M+2]⁺ (with ³⁷Cl) | ~225 | Medium (~32%) | Isotopic peak confirming one chlorine atom |

| [M-CH₃]⁺ | ~208 | Variable | Loss of a methyl radical from a methoxy group |

| [M-Cl]⁺ | ~188 | Variable | Loss of the chlorine radical |

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS confirms the molecular formula, NMR spectroscopy provides the definitive map of the molecular architecture. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR delineates the carbon framework. For a substituted aromatic system like this isoquinoline, NMR is indispensable for confirming the precise placement of the chloro and methoxy substituents, a common challenge in the synthesis of such isomers.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a 400 MHz (or higher) field NMR spectrometer for optimal signal dispersion.[6]

-

¹H NMR Parameters:

-

Acquire spectra at room temperature.

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.[6]

-

-

¹³C NMR Parameters:

-

Acquire spectra with proton decoupling to produce singlets for each unique carbon.

-

Use a wider spectral width (e.g., 250 ppm).

-

A significantly higher number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing: Process the free induction decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio without sacrificing resolution.[6]

¹H NMR Data Interpretation

The proton NMR spectrum is expected to show five distinct signals corresponding to the two aromatic protons on the pyridine ring, the two aromatic protons on the benzene ring, and the two equivalent methoxy groups.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-3 | The proton at C-3 is adjacent to the nitrogen and is expected to be downfield. It will be coupled to H-4. |

| ~ 7.5 - 7.7 | Doublet (d) | 1H | H-4 | Coupled to H-3. |

| ~ 7.2 - 7.4 | Singlet (s) | 1H | H-5 | Located on the benzene ring, shielded by the adjacent methoxy group at C-6. Appears as a singlet due to no adjacent protons. |

| ~ 7.0 - 7.2 | Singlet (s) | 1H | H-8 | Located on the benzene ring, shielded by the adjacent methoxy group at C-7. Appears as a singlet due to no adjacent protons. |

| ~ 4.0 | Singlet (s) | 3H | OCH₃ at C-6 | Protons of the methoxy group. |

| ~ 3.9 | Singlet (s) | 3H | OCH₃ at C-7 | Protons of the methoxy group. |

Note: In some samples of related dihydroisoquinolines, anomalous line broadening has been observed, potentially due to slow equilibria or trace impurities.[10] If signals appear unusually broad, further purification or analysis in a different solvent may be warranted.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The carbon atoms directly attached to electronegative atoms (N, O, Cl) will appear significantly downfield.

Table 3: Predicted ¹³C NMR Spectral Data [1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 155 - 157 | C-1 | Attached to both nitrogen and chlorine, causing a strong downfield shift. |

| ~ 152 - 154 | C-6 | Aromatic carbon attached to an oxygen atom. |

| ~ 150 - 152 | C-7 | Aromatic carbon attached to an oxygen atom. |

| ~ 142 - 144 | C-3 | Part of the imine-like C=N bond. |

| ~ 135 - 137 | C-8a | Quaternary carbon at the ring junction. |

| ~ 125 - 127 | C-4a | Quaternary carbon at the ring junction. |

| ~ 120 - 122 | C-4 | Aromatic CH. |

| ~ 105 - 107 | C-5 | Aromatic CH, shielded by the ortho-methoxy group. |

| ~ 103 - 105 | C-8 | Aromatic CH, shielded by the ortho-methoxy group. |

| ~ 56 | OCH₃ (C-6/C-7) | Methoxy carbons, typically appear in this region. |

| ~ 55 | OCH₃ (C-7/C-6) | Methoxy carbons, typically appear in this region. |

Vibrational Signature Analysis: Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR is used to confirm the presence of key structural motifs: the aromatic C=C and C=N bonds, the aryl ether C-O linkages, and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂) or crystal-related absorptions.[6]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply gentle pressure using the built-in clamp to ensure good contact.[6]

-

Spectrum Acquisition: Collect the sample spectrum over a standard range of 4000-400 cm⁻¹.[6]

Data Interpretation and Expected Results

The IR spectrum will provide a unique "fingerprint" for the molecule. Key absorption bands are predicted based on the functional groups present.

Table 4: Predicted Infrared (IR) Spectral Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3050 - 3100 | Medium | Aromatic C-H stretching |

| ~ 2850 - 3000 | Medium | Aliphatic C-H stretching (from OCH₃) |

| ~ 1600 - 1620 | Strong | C=N stretching of the isoquinoline ring |

| ~ 1500 - 1580 | Strong | Aromatic C=C stretching |

| ~ 1200 - 1280 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~ 1000 - 1050 | Strong | Symmetric C-O-C stretching (aryl ether) |

| ~ 700 - 800 | Medium-Strong | C-Cl stretching |

Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For an aromatic heterocyclic compound like this compound, the spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions.[11] While not as structurally definitive as NMR, it is a valuable tool for quantitative analysis and for studying electronic properties.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Data Interpretation and Expected Results

The UV-Vis spectrum of isoquinoline and its derivatives typically displays multiple absorption bands arising from π → π* transitions within the aromatic system.[2][12] The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands will be influenced by the substituents. The electron-donating methoxy groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline.

Integrated Workflow for Structural Confirmation

A robust characterization strategy does not rely on a single technique but integrates data from multiple analyses to build an unassailable structural proof. The logical workflow ensures efficiency and confidence in the final assignment.

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its application as a synthetic building block. By systematically employing a suite of analytical techniques—beginning with mass spectrometry to confirm the molecular weight and chlorine presence, followed by detailed ¹H and ¹³C NMR for definitive structural elucidation, and supplemented by IR and UV-Vis spectroscopy to verify functional groups and electronic properties—researchers can ensure the identity, purity, and integrity of their material. This multi-faceted approach provides the self-validating system of data required for progression in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. drughunter.com [drughunter.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6,7-DiMethoxy-1-chloroisoquinoline CAS#: 21560-29-2 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 1-Chloro-6,7-dimethoxyisoquinoline

An In-depth Technical Guide to the Established Synthetic Routes to 1-Chloro-6,7-dimethoxyisoquinoline

This compound (CAS No: 21560-29-2; Molecular Formula: C₁₁H₁₀ClNO₂) is more than a mere heterocyclic compound; it is a pivotal scaffold in the landscape of medicinal chemistry and natural product synthesis.[1][2] Its structure, featuring a reactive chloro group at the 1-position, serves as a versatile chemical handle for nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex alkaloids and pharmacologically active agents.[1][3] The 6,7-dimethoxy substitution pattern is a hallmark of numerous isoquinoline alkaloids with significant biological activities, and derivatives of this core are explored for their potential as sigma-2 receptor ligands in cancer research and therapeutics.[4] This guide provides a comprehensive overview of the most reliable and field-proven synthetic pathways to this key intermediate, grounded in established chemical principles and practical laboratory insights.

Part 1: Retrosynthetic Analysis and Strategic Overview

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary retrosynthetic disconnection of this compound breaks the C-Cl bond, identifying the corresponding isoquinolin-1-one as the immediate and most logical precursor. This lactam, 6,7-dimethoxyisoquinolin-1(2H)-one, is a stable, often crystalline solid, making it an ideal penultimate intermediate.

Further disconnection of the isoquinoline core itself points toward a β-arylethylamide, a classic strategy that leverages the robust and widely-used Bischler-Napieralski reaction for the crucial ring-closing step.[5][6] This approach is favored for its reliability and the commercial availability of the necessary precursors.

Caption: Retrosynthetic analysis of this compound.

Part 2: The Core Synthesis via the Bischler-Napieralski Pathway

This pathway represents the most common and industrially scalable approach to the 6,7-dimethoxyisoquinoline skeleton. It is a multi-step sequence that offers high fidelity and predictable outcomes at each stage.

Step 1: Formylation of 3,4-Dimethoxyphenethylamine

The synthesis begins with the readily available 3,4-dimethoxyphenethylamine (also known as homoveratrylamine). The objective is to acylate the primary amine to form the corresponding N-formyl amide, the direct precursor for the cyclization reaction. While various formylating agents can be used, a common and effective method involves heating the amine with an excess of formic acid or by using a mixture of formic acid and acetic anhydride.

Causality of Experimental Choice: The formyl group is chosen for its small steric footprint and its electronic properties, which facilitate the subsequent intramolecular electrophilic aromatic substitution. The reaction is typically straightforward, driven by the nucleophilicity of the amine and the electrophilicity of the formylating agent.

Step 2: Bischler-Napieralski Cyclization

This is the key ring-forming reaction in the sequence.[5] The N-formyl-2-(3,4-dimethoxyphenyl)ethylamine is treated with a dehydrating agent, which also acts as a Lewis acid catalyst, to effect an intramolecular electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6]

Mechanism Insight: POCl₃ activates the amide carbonyl oxygen, transforming it into a good leaving group. This facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich dimethoxy-substituted benzene ring then attacks this electrophile intramolecularly to form the new six-membered ring, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline after proton loss.[5][6] The reaction is typically performed in a non-polar solvent like toluene or acetonitrile under reflux.[7]

Step 3: Aromatization to 6,7-Dimethoxyisoquinoline

The dihydroisoquinoline intermediate from the Bischler-Napieralski reaction must be aromatized to the fully conjugated isoquinoline system. This oxidation can be achieved through catalytic dehydrogenation. A common and highly effective method is heating the dihydroisoquinoline with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as decalin or xylene. This method is clean and generally provides high yields of the aromatic product, 6,7-dimethoxyisoquinoline.[8]

Step 4: Conversion to 6,7-Dimethoxyisoquinolin-1(2H)-one

While the final chlorination can sometimes be performed on 6,7-dimethoxyisoquinoline itself, the most efficient and regioselective route proceeds via the corresponding isoquinolin-1-one. This intermediate can be synthesized from the dihydroisoquinoline precursor through various oxidative methods. However, a more direct approach involves the cyclization of N-(3,4-dimethoxyphenylethyl)-2-hydroxypropanamide, followed by subsequent reactions, though the direct oxidation of the isoquinoline is often preferred for simplicity.[9] A robust method for this transformation involves quaternization of the isoquinoline nitrogen followed by oxidation, for instance with potassium ferricyanide under basic conditions.

Caption: Forward synthesis workflow via the Bischler-Napieralski reaction.

Part 3: The Final Chlorination Step

This is the culminating step to furnish the target molecule. The conversion of the lactam (isoquinolinone) to the chloro-derivative is a standard transformation in heterocyclic chemistry.

Mechanism and Reagent Choice: The reaction proceeds by treating 6,7-dimethoxyisoquinolin-1(2H)-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is again the ideal reagent, often used in excess as both the reactant and the solvent.[10][11] The mechanism involves the activation of the lactam carbonyl oxygen by POCl₃, leading to the formation of a chloro-phosphate intermediate. This creates a powerful electrophilic center at C1, which is subsequently attacked by a chloride ion, leading to the elimination of a phosphate species and the formation of the aromatic 1-chloro-isoquinoline product. Thionyl chloride (SOCl₂) can also be employed for this purpose.[3][12]

Caption: Conceptual mechanism for the chlorination of the isoquinolinone.

Part 4: Alternative Synthetic Approaches

While the Bischler-Napieralski route is highly reliable, other classic named reactions provide alternative pathways to the isoquinoline core, each with its own advantages and disadvantages.

-

Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalaminoacetal offers a different strategic approach.[13][14] It begins by condensing 3,4-dimethoxybenzaldehyde with 2,2-diethoxyethylamine. The resulting Schiff base is then cyclized in strong acid.[14] While effective, this reaction can sometimes suffer from lower yields and require harsh conditions compared to the Bischler-Napieralski synthesis.[15][16]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline.[17][18] Starting with 3,4-dimethoxyphenethylamine and formaldehyde would yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This would then require a two-step oxidation process to first generate the aromatic isoquinoline and then the isoquinolinone, making it a longer, though viable, route.[19][20]

Part 5: Data Summary and Experimental Protocols

Summary of Key Transformations

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield | Reference |

| 1 | N-(3,4-Dimethoxyphenylethyl)formamide | POCl₃, Acetonitrile or Toluene, Reflux | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 80-90% | [7] |

| 2 | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 10% Pd/C, High-boiling solvent, Reflux | 6,7-Dimethoxyisoquinoline | >90% | [10] |

| 3 | 6,7-Dimethoxyisoquinolin-1(2H)-one | POCl₃ (excess), Reflux (e.g., 110°C) | This compound | 45-85% | [11][21] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization) [7]

-

To a stirred solution of N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine (1 equivalent) in a suitable dry solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise at 0°C.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10, while keeping the mixture cool in an ice bath.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Protocol 2: Chlorination of 6,7-Dimethoxyisoquinolin-1(2H)-one [11]

-

In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 6,7-dimethoxyisoquinolin-1(2H)-one (1 equivalent).

-

Add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

-

Heat the mixture to reflux (approximately 105-110°C) with stirring for 3-6 hours. The solid should dissolve as the reaction progresses.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the residue by adding it portion-wise to a stirred mixture of crushed ice and water.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is neutral to slightly basic.

-

Extract the product with ethyl acetate or chloroform (3x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[11]

Conclusion

The synthesis of this compound is well-established, with the Bischler-Napieralski reaction sequence followed by chlorination of the resulting isoquinolinone being the most robust and widely adopted strategy. This approach offers high yields, operational simplicity, and is amenable to scale-up. Understanding the mechanistic underpinnings of each step, from the formation of the nitrilium ion in the cyclization to the activation of the lactam for chlorination, is critical for troubleshooting and optimization. The resulting chloro-isoquinoline serves as a high-value intermediate, enabling the rapid diversification and development of novel chemical entities for pharmaceutical and materials science applications.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy 1-Chloro-6,7-dimethylisoquinoline (EVT-12036389) [evitachem.com]

- 4. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 6,7-DiMethoxy-1-chloroisoquinoline CAS#: 21560-29-2 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 1-Chloro-6,7-dimethoxyisoquinoline

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-6,7-dimethoxyisoquinoline

January 2026

Introduction

This compound stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. The isoquinoline core is a privileged scaffold, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] The strategic placement of a reactive chloro group at the 1-position, combined with the electron-donating methoxy groups at the 6- and 7-positions, endows this molecule with a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[2]

This guide offers a comprehensive exploration of the physical and chemical properties of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It provides field-proven insights into the causality behind its reactivity, detailed experimental protocols for its synthesis and key transformations, and a thorough spectroscopic analysis for its characterization. Our objective is to furnish a self-validating technical resource that empowers scientists to harness the full synthetic potential of this valuable compound.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting, influencing everything from reaction setup and solvent selection to storage and handling. This compound is typically a white to off-white solid at room temperature.[3]

Table 1: Physical and Chemical Properties Summary

| Property | Value | Source(s) |

| CAS Number | 21560-29-2 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 223.66 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 155-160 °C | [3][4] |

| Boiling Point | 355.1 ± 37.0 °C (Predicted) | [3] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.92 ± 0.40 (Predicted) | [3] |

Solubility and Storage: This compound is generally soluble in common organic solvents such as dichloromethane and ethanol, which is a critical consideration for its use in various reaction media.[6] Due to its reactivity, proper storage is essential to maintain its integrity. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[2][3]

Section 2: Spectroscopic Profile and Structural Elucidation

Unambiguous structural confirmation is a cornerstone of chemical synthesis. Spectroscopic analysis provides the definitive fingerprint of a molecule. While comprehensive experimental data for this specific isomer can be scarce, a robust profile can be constructed based on data from analogous structures and fundamental principles.[1][7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and formula. For this compound, electrospray ionization (ESI) typically shows a protonated molecular ion peak at m/z 224.0 [M+H]⁺.[3][4] A key confirmatory feature is the isotopic pattern of the molecular ion, which will exhibit two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in their characteristic ~3:1 abundance ratio.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the isoquinoline core and the six protons of the two methoxy groups. The exact chemical shifts are influenced by the electronic environment created by the chloro and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the molecule. The carbon at the C1 position, bonded to the electronegative chlorine atom, will exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

C=N Stretch: Around 1600-1650 cm⁻¹

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region

-

C-O Stretch (Aryl Ether): Strong absorption around 1200-1275 cm⁻¹

-

C-Cl Stretch: In the 700-850 cm⁻¹ region

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic confirmation of the compound structure.

Experimental Protocol: General Spectroscopic Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[7] For IR, a small amount of the solid sample can be analyzed directly using an ATR accessory.[7] For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire ¹H spectra for at least 16 scans and ¹³C spectra for 1024 scans or more to achieve a good signal-to-noise ratio.[7]

-

MS Acquisition: Introduce the sample solution into an ESI-MS instrument and scan an appropriate mass range (e.g., m/z 50-300) to observe the molecular ion and its isotopic pattern.[7]

-

IR Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ using an FTIR spectrometer.[7]

-

Data Analysis: Integrate and analyze the data from all three techniques to confirm that the spectral features are consistent with the structure of this compound.

Section 3: Synthesis and Purification

The synthesis of this compound is most commonly achieved via the chlorination of its corresponding isoquinolone precursor, 6,7-dimethoxy-1(2H)-isoquinolone.[1] This precursor is typically prepared through a Bischler-Napieralski or a related cyclization reaction starting from a substituted phenethylamine.[1][6] The chlorination step is a robust and reliable transformation.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from a representative procedure for the chlorination of 6,7-dimethoxyisoquinolin-1(2H)-one.[3][4]

-

Reaction Setup: In a microwave reactor vessel, combine 6,7-dimethoxyisoquinolin-1(2H)-one (e.g., 200 mg, 0.97 mmol) and acetonitrile (5 mL).

-

Reagent Addition: Add phosphorus trichloride (PCl₃) (0.268 mL, 2.92 mmol, 3.0 equiv.) or a similar chlorinating agent like phosphorus oxychloride (POCl₃) to the stirred suspension.

-

Heating: Seal the vessel and heat the reaction mixture in a microwave reactor to 110 °C for 5 minutes with stirring.

-

Expert Insight: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating. The use of an excess of the chlorinating agent ensures the reaction goes to completion.

-

-

Quenching: After cooling the reaction to room temperature, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring for 1 hour to ensure complete neutralization of the acidic reagents.

-

Workup: Filter the reaction mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system such as heptane and ethyl acetate.[3][4]

-

Validation: Combine the purified fractions and concentrate under reduced pressure. Confirm the identity and purity of the resulting product (typically a gel or white solid) using the spectroscopic methods outlined in Section 2.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from its predictable and versatile reactivity, which is dominated by the carbon-chlorine bond at the C1 position.

Core Reactivity Principle

The molecule's reactivity is a consequence of its electronic architecture:

-

Electrophilic C1 Position: The carbon atom at the 1-position is highly electrophilic. This is due to the potent electron-withdrawing inductive effect of both the adjacent ring nitrogen and the attached chlorine atom, making it highly susceptible to attack by nucleophiles.[8][9]

-

Good Leaving Group: The chloride ion is an effective leaving group, facilitating substitution reactions.

-

Electron-Rich Benzene Ring: The methoxy groups at C6 and C7 are electron-donating, increasing the electron density of the benzene portion of the isoquinoline ring system.[8]

This electronic setup makes the compound an ideal substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Key Reaction Pathways

Caption: Primary reaction pathways for synthetic functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The activated C1 position readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reaction provides a direct and efficient method for introducing diverse functional groups.[8][10]

Experimental Protocol: General SNAr with an Amine

-

Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO or NMP), add the desired amine nucleophile (1.2-1.5 equiv.).

-

Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv.), to act as an acid scavenger.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[11] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalysts with specialized phosphine ligands can effectively activate the C-Cl bond for coupling.[10][12]

Experimental Protocol: Representative Suzuki-Miyaura Coupling This protocol is based on established methods for coupling chloro-heteroaromatic compounds.[12][13]

-

Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-6 mol%).

-

Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Sparge the resulting mixture with argon or nitrogen for 15-30 minutes to remove oxygen.

-

Trustworthiness Insight: Thorough degassing is critical for the success of Pd-catalyzed reactions, as oxygen can deactivate the Pd(0) catalyst, leading to low yields.

-

-

Reaction: Heat the sealed reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, filter the mixture through celite, washing with an organic solvent. Concentrate the filtrate and perform a standard aqueous workup.

-

Purification: Purify the crude product by flash column chromatography to yield the 1-aryl-6,7-dimethoxyisoquinoline.

Section 5: Applications in Research and Development

The true value of this compound lies in its application as a strategic intermediate. Its structural framework and versatile reactivity make it a cornerstone in the synthesis of high-value molecules.[2]

-

Pharmaceutical Development: The isoquinoline core is present in numerous FDA-approved drugs and clinical candidates. This compound serves as a starting point for synthesizing novel derivatives for screening against various biological targets, including enzymes and receptors involved in neurological disorders.[2]

-

Natural Product Synthesis: It is a key building block for the total synthesis of complex isoquinoline alkaloids, which often possess potent biological activities.

-

Medicinal Chemistry: In structure-activity relationship (SAR) studies, the ease of functionalizing the C1 position allows for the rapid generation of compound libraries, enabling chemists to systematically probe the molecular interactions that govern a drug's efficacy and selectivity.

Section 6: Safety and Handling

As with any reactive chemical, proper safety precautions are paramount. Adherence to standard laboratory safety protocols is required when handling this compound.

Key GHS Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 6,7-DiMethoxy-1-chloroisoquinoline CAS#: 21560-29-2 [amp.chemicalbook.com]

- 4. 6,7-DiMethoxy-1-chloroisoquinoline | 21560-29-2 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nobelprize.org [nobelprize.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Solubility and stability of 1-Chloro-6,7-dimethoxyisoquinoline

An In-Depth Technical Guide to the Solubility and Stability of 1-Chloro-6,7-dimethoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of complex alkaloids and pharmaceutical agents. Its utility in drug discovery is critically dependent on its physicochemical properties, particularly its solubility and stability, which dictate formulation strategies, reaction conditions, and storage protocols. This guide provides a comprehensive analysis of these characteristics. While quantitative public data is limited, this document synthesizes available information with established chemical principles to offer field-proven experimental protocols, explain the causality behind analytical choices, and propose the most probable degradation pathways. We present detailed methodologies for determining aqueous and organic solubility, conducting forced degradation studies, and offer recommendations for handling and storage, grounded in the compound's inherent reactivity.

Introduction and Core Physicochemical Properties

This compound (CAS 21560-29-2) belongs to the isoquinoline class of nitrogen-containing heterocycles.[1] The molecule's structure, featuring an electron-deficient pyrimidine ring fused to an electron-rich dimethoxy-substituted benzene ring, imparts a unique reactivity profile. The chlorine atom at the C-1 position is particularly significant, as it is activated towards nucleophilic displacement by the adjacent ring nitrogen, making it a versatile handle for synthetic transformations.[2] However, this reactivity is also the primary driver of its potential instability. Understanding these properties is paramount for its effective use in synthesis and development.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | [1][3] |

| CAS Number | 21560-29-2 | [1][4] |

| Appearance | Expected to be a solid at room temperature | [2] |

| Melting Point | 155-160 °C | [1] |

| Storage Condition | 2-8°C, under inert gas | [3] |

Solubility Profile